2-methyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methanesulfonylpyridazine and 4-aminophenyl-2-methylbenzoate.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 6-methanesulfonylpyridazine and 4-aminophenyl-2-methylbenzoate. This reaction is often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis. By targeting these pathways, the compound exerts its pharmacological effects .
Comparison with Similar Compounds
N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE can be compared with other pyridazine derivatives, such as:
Pyrimidine: Pyrimidine derivatives are widely used in medicinal chemistry for their anticancer and antiviral properties.
Pyrazine: Pyrazine derivatives exhibit antimicrobial and anti-inflammatory activities.
The uniqueness of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-METHYLBENZAMIDE lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-13-5-3-4-6-16(13)19(23)20-15-9-7-14(8-10-15)17-11-12-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) |
InChI Key |
ZJECYQIXLQCMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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